molecular formula C10H7ClF3NO3 B14210177 3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid CAS No. 827029-04-9

3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid

Katalognummer: B14210177
CAS-Nummer: 827029-04-9
Molekulargewicht: 281.61 g/mol
InChI-Schlüssel: YGUUKWAFSDJGBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid is a synthetic organic compound characterized by the presence of a chloro, trifluoromethyl, and anilino group attached to a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with a suitable acylating agent. One common method is the acylation of 4-chloro-3-(trifluoromethyl)aniline with an acyl chloride or anhydride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the generated hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or trifluoromethyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)aniline
  • 2-Chloro-4-(trifluoromethyl)aniline
  • 4-Chloro-α,α,α-trifluoro-m-toluidine

Uniqueness

3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

827029-04-9

Molekularformel

C10H7ClF3NO3

Molekulargewicht

281.61 g/mol

IUPAC-Name

3-[4-chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid

InChI

InChI=1S/C10H7ClF3NO3/c11-7-2-1-5(3-6(7)10(12,13)14)15-8(16)4-9(17)18/h1-3H,4H2,(H,15,16)(H,17,18)

InChI-Schlüssel

YGUUKWAFSDJGBV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NC(=O)CC(=O)O)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.